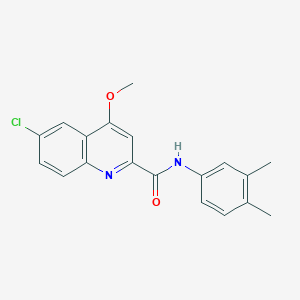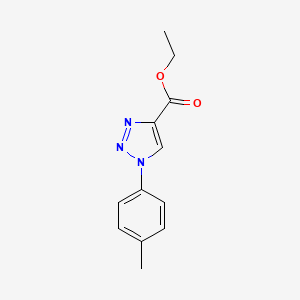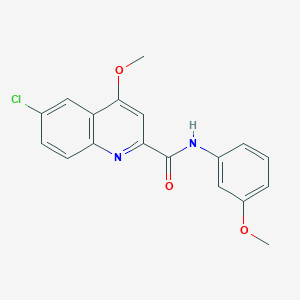
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-Cl-DMQC has been studied for its potential biomedical applications. It has been studied as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide), which is involved in the synthesis of the nucleotide thymidine. In addition, 6-Cl-DMQC has been studied for its potential anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Wirkmechanismus
The mechanism of action of 6-Cl-DMQC is not fully understood. However, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide). This compound is involved in the synthesis of the nucleotide thymidine, which is essential for DNA replication and cell division. By inhibiting this compound, 6-Cl-DMQC can block the synthesis of thymidine, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects
6-Cl-DMQC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects in animal models. 6-Cl-DMQC has also been shown to reduce oxidative stress and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 6-Cl-DMQC is relatively simple and efficient, making it a useful tool for laboratory experiments. In addition, it has been studied for its potential biomedical applications, making it a valuable tool for further research. However, the mechanism of action of 6-Cl-DMQC is not fully understood and further research is needed to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for 6-Cl-DMQC. These include further research into its mechanism of action, its potential anti-inflammatory and anti-cancer activities, and its potential to reduce oxidative stress and cardiovascular disease risk. In addition, further research is needed to explore the potential of 6-Cl-DMQC as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
6-Cl-DMQC can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methoxyquinoline-2-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to give 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide. This method is advantageous due to its simple and efficient one-step synthesis.
Eigenschaften
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-19(23)17-10-18(24-3)15-9-13(20)5-7-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOHOKOBXZKLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)



![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)
![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)